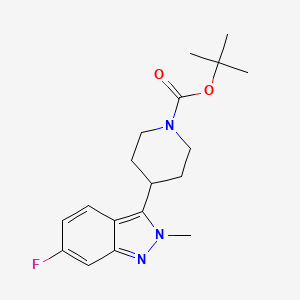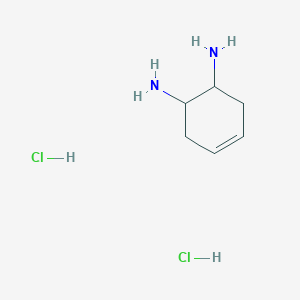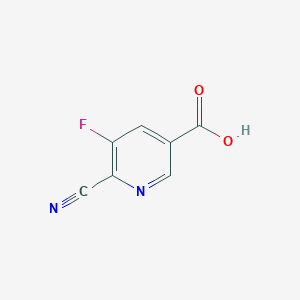
tert-butyl 4-(6-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps :
Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic substitution reactions.
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tert-butyl ester group: This is typically done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including :
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antibacterial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Chemical Biology: It is used as a probe to study the mechanisms of action of indazole-based compounds in biological systems.
Pharmaceutical Development: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems . The indazole core is known to interact with various enzymes and receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring and tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
tert-Butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate can be compared with other indazole derivatives, such as :
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains an aminopyridine group instead of the fluoro and methyl groups.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound contains a bromophenyl group instead of the indazole core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole core with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C18H24FN3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-14-6-5-13(19)11-15(14)20-21(16)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
IJBLCWLAERCGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC(=CC3=NN2C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
